5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 652148-93-1
VCID: VC3175693
InChI: InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(13)7-14-9/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)Cl
Molecular Formula: C11H15BClNO2
Molecular Weight: 239.51 g/mol

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 652148-93-1

Cat. No.: VC3175693

Molecular Formula: C11H15BClNO2

Molecular Weight: 239.51 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 652148-93-1

Specification

CAS No. 652148-93-1
Molecular Formula C11H15BClNO2
Molecular Weight 239.51 g/mol
IUPAC Name 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(13)7-14-9/h5-7H,1-4H3
Standard InChI Key RWOCXFPQPISTSD-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine consists of a pyridine ring with a chlorine atom at the 5-position and a pinacol boronic ester group at the 2-position. Based on analysis of similar compounds, we can identify its key physical and chemical properties.

Physical and Chemical Properties

While specific data for this exact compound is limited in the available literature, properties can be reasonably inferred from structurally similar compounds such as its isomer 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. The predicted properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

PropertyValueNotes
Molecular FormulaC₁₁H₁₅BClNO₂Same as isomeric compound 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Molecular Weight239.51 g/molCalculated from molecular formula
Physical AppearanceWhite crystalline solidTypical for this class of compounds
Melting Point80-90°C (estimated)Based on similar borylated pyridines
SolubilityPoorly soluble in water; soluble in organic solventsCharacteristic of boronic esters
StabilityModerately stable; sensitive to moisturePinacol boronic esters are more stable than free boronic acids

The compound is expected to have limited water solubility but good solubility in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethyl sulfoxide. As with other pinacol boronic esters, it may undergo slow hydrolysis under prolonged exposure to moisture .

Synthesis Methods

Common Synthetic Routes

Several synthetic approaches can be employed to prepare 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Drawing from established methodologies for similar compounds, the most viable synthetic routes are outlined below.

Palladium-Catalyzed Borylation

The most common approach involves palladium-catalyzed borylation of 5-chloro-2-bromopyridine or 5-chloro-2-iodopyridine with bis(pinacolato)diboron. This method typically employs a palladium catalyst such as PdCl₂(dppf) in the presence of a base like potassium acetate .

Lithium-Halogen Exchange

Another effective strategy involves lithium-halogen exchange of 5-chloro-2-bromopyridine using n-butyllithium at low temperature, followed by treatment with a trialkyl borate and subsequent transesterification with pinacol .

Direct C-H Borylation

Iridium-catalyzed direct C-H borylation represents a more modern approach, potentially allowing for the direct conversion of 5-chloropyridine to the desired product using bis(pinacolato)diboron in conjunction with an iridium catalyst and appropriate ligand .

Table 2: Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsTypical ConditionsEstimated YieldAdvantages/Limitations
Pd-Catalyzed Borylation5-chloro-2-bromopyridineBis(pinacolato)diboron, PdCl₂(dppf), KOAcDioxane, 80-100°C, 8-16h65-85%Well-established; requires halogenated precursor
Li-Halogen Exchange5-chloro-2-bromopyridinen-BuLi, B(OiPr)₃, pinacolTHF, -78°C to rt55-75%Sensitive to moisture; requires cryogenic conditions
Direct C-H Borylation5-chloropyridineBis(pinacolato)diboron, [Ir(COD)OMe]₂, dtbpyTHF or hexane, 60-80°C40-65%Atom-economical; less regioselective

Reactivity Profile

General Reactivity Patterns

The reactivity of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is dominated by two key functional groups: the pinacol boronic ester and the chlorine substituent. These groups enable distinct transformation pathways that can be leveraged sequentially for diverse synthetic applications.

Boronic Ester Transformations

The pinacol boronic ester group primarily participates in cross-coupling reactions, particularly Suzuki-Miyaura coupling with aryl or vinyl halides. Other important transformations include:

  • Oxidation to the corresponding hydroxypyridine

  • Chan-Lam coupling with amines or phenols

  • Rhodium-catalyzed 1,4-addition to α,β-unsaturated carbonyl compounds

  • Conversion to other functional groups via boronate intermediates

Transformations at the Chlorine Position

The chlorine substituent at the 5-position can undergo various transformations:

  • Suzuki-Miyaura coupling with other boronic acids/esters

  • Buchwald-Hartwig amination

  • Nucleophilic aromatic substitution with appropriate nucleophiles

  • Reduction to the dehalogenated product

Applications in Organic Synthesis

Cross-Coupling Applications

The primary application of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in cross-coupling reactions to construct complex molecular frameworks. Its dual functionality allows for sequential transformations, making it valuable in the synthesis of multiply substituted pyridines.

Table 3: Representative Cross-Coupling Applications

Reaction TypeCoupling PartnerCatalyst SystemProduct ClassPotential Applications
Suzuki-MiyauraAryl halidesPd(PPh₃)₄ or Pd(dppf)Cl₂2-Aryl-5-chloropyridinesPharmaceutical intermediates
Suzuki-Miyaura followed by Buchwald-HartwigAryl halides, then aminesSequential Pd catalysis2-Aryl-5-aminopyridinesCNS-active compounds
Chan-Lam couplingPhenols or aminesCu(OAc)₂2-Aryloxy/arylamino-5-chloropyridinesAgrochemical building blocks
Sequential double couplingVariousMultiple catalysts2,5-Disubstituted pyridinesLigands, functional materials

Pharmaceutical Applications

Pyridine derivatives are prevalent in numerous pharmaceutical compounds, and borylated pyridines serve as valuable intermediates in their synthesis. Similar compounds to 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been utilized in the synthesis of:

  • Kinase inhibitors for cancer treatment

  • Anti-inflammatory agents

  • Antimicrobial compounds

  • CNS-active compounds

The position of the boronic ester at C-2 (adjacent to the pyridine nitrogen) offers distinctive electronic properties compared to other isomers, potentially influencing the pharmacological properties of resulting compounds.

Materials Science Applications

In materials science, functionalized pyridines contribute to the development of:

  • Electron-transporting materials for organic electronics

  • Ligands for coordination chemistry and catalysis

  • Components of supramolecular assemblies

  • Photoluminescent materials

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